Ethyl 4-Oxoazepane-1-carboxylate

Description

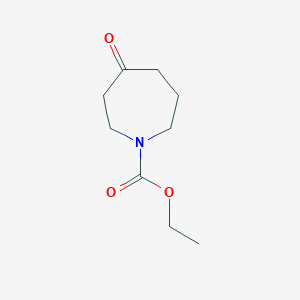

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUMPBFHLUYONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506188 | |

| Record name | Ethyl 4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56515-89-0 | |

| Record name | Ethyl 4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbethoxyazepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to Ethyl 4-oxoazepane-1-carboxylate

For researchers and professionals engaged in the intricate fields of medicinal chemistry and drug development, a comprehensive understanding of novel molecular scaffolds is paramount. This document provides a detailed technical overview of Ethyl 4-oxoazepane-1-carboxylate, a heterocyclic compound of interest, focusing on its chemical structure and systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . This name systematically describes the molecule's composition: an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. A ketone functional group is located at the 4th position of this ring, denoted by "4-oxo". Finally, an ethyl carboxylate group is attached to the nitrogen atom at position 1.

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₅NO₃ |

| Canonical SMILES | CCOC(=O)N1CCC(=O)CC1 |

While a dedicated entry for this compound is not readily found in major chemical databases, its structure can be confidently inferred from its systematic name and the well-documented analogue, tert-butyl 4-oxoazepane-1-carboxylate.

Molecular Structure Visualization

To facilitate a clearer understanding of the spatial arrangement of atoms and functional groups, a two-dimensional chemical structure diagram of this compound has been generated using the Graphviz DOT language.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

This technical guide serves as a foundational resource for professionals requiring precise information on the chemical structure and nomenclature of this compound. The provided visualizations and data are intended to support further research and development activities within the pharmaceutical and chemical sciences.

An In-depth Technical Guide to Ethyl 4-Oxoazepane-1-carboxylate: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthetic route for Ethyl 4-Oxoazepane-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its closely related analog, tert-Butyl 4-oxoazepane-1-carboxylate, to infer its properties and propose a robust synthetic strategy.

Core Physicochemical Properties

| Property | This compound (Predicted) | tert-Butyl 4-Oxoazepane-1-carboxylate (Experimental) |

| IUPAC Name | This compound | tert-butyl 4-oxoazepane-1-carboxylate |

| Synonyms | 1-Carboethoxy-4-azepanone | 1-BOC-4-AZEPANONE, N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE[2] |

| CAS Number | Not available | 188975-88-4[2][3][4][5] |

| Molecular Formula | C9H15NO3 | C11H19NO3[3][4] |

| Molecular Weight | 185.22 g/mol | 213.28 g/mol [4][5] |

| Appearance | Predicted: Liquid | Liquid[3] |

| Boiling Point | Not available | 90-100 °C / 0.5 mmHg[2] |

| Refractive Index | Not available | n20/D 1.467[2] |

| Storage Temperature | Not available | 2-8 °C[2] |

| SMILES | CCOC(=O)N1CCCC(=O)CC1 | CC(C)(C)OC(=O)N1CCCC(=O)CC1[3] |

| InChI | InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h3-7H2,2H3,1H3 | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3[3] |

| InChI Key | Not available | PMLBUVZPRKXMOX-UHFFFAOYSA-N[3] |

Proposed Synthetic Protocol: Ring Expansion of Ethyl Piperidine-4-carboxylate

A well-established method for the synthesis of azepan-4-ones involves the ring expansion of a corresponding piperidin-4-one.[1] A large-scale industrial production process for tert-Butyl 4-oxoazepane-1-carboxylate utilizes the ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate in the presence of a Lewis acid catalyst like boron trifluoride etherate.[1][6] This methodology can be adapted for the synthesis of this compound.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Materials:

-

Ethyl piperidine-4-carboxylate

-

Ethyl diazoacetate

-

Boron trifluoride etherate (BF3·OEt2)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a nitrogen-purged, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, dissolve Ethyl piperidine-4-carboxylate in anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to between -40 °C and -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: Add ethyl diazoacetate and boron trifluoride etherate dropwise and simultaneously from the two separate dropping funnels over a period of approximately 6 hours. It is crucial to maintain the internal reaction temperature between -40 °C and -25 °C throughout the addition.[1] The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.[1]

-

Quenching: Upon completion of the reaction, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture to quench the reaction.

-

Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Signaling Pathways and Drug Development Relevance

While there is no specific information on signaling pathways directly involving this compound, the azepane scaffold is present in numerous biologically active molecules. For instance, certain azepane derivatives have shown potent antagonistic activity at neurokinin receptors (NK1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channel receptors, which are implicated in pain, inflammation, and allergic disorders.[1] The conformational flexibility of the seven-membered azepane ring is thought to be a key factor in its ability to mimic β-turns and interact effectively with various biological targets.[1]

The synthesis of this compound provides a key intermediate for the elaboration into more complex molecules for screening in various drug discovery programs. The ketone functionality at the 4-position and the ethyl carbamate offer versatile handles for further chemical modifications.

Caption: Logical relationships in drug development using the azepane scaffold.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further experimental validation of the predicted properties and optimization of the synthetic protocol are encouraged.

References

A Technical Guide to Ethyl 4-Oxoazepane-1-carboxylate: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-Oxoazepane-1-carboxylate, a key intermediate in the synthesis of novel therapeutics. This document details its chemical properties, provides experimental protocols for its synthesis and subsequent utilization, and explores the signaling pathways of drug targets synthesized from this compound.

Core Compound Data

Herein are the fundamental chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 56515-89-0 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Synonyms | 1-Carbethoxyazepan-4-one, Ethyl 4-azepanone-1-carboxylate |

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of 4-perhydroazepinone hydrochloride with ethyl chloroformate.

Experimental Protocol:

-

A suspension of 4-perhydroazepinone hydrochloride (13.6 mmol) is prepared in dichloromethane (54 mL).

-

The mixture is cooled to 0°C under a nitrogen atmosphere.

-

Triethylamine (33.9 mmol) is added to the cooled suspension.

-

The reaction mixture is stirred at 0°C for 5 minutes.

-

Ethyl chloroformate is then added to the mixture to yield this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of compounds targeting significant biological pathways, including muscarinic M4 receptors and monoacylglycerol lipase (MAGL). A common subsequent reaction is reductive amination to introduce further structural diversity.

Experimental Protocol: Reductive Amination

The following is a general procedure for the reductive amination of this compound with a substituted piperidine, a key step in the synthesis of certain muscarinic M4 receptor agonists.

-

To a solution of the desired 4-(substituted)-piperidine (0.36 mmol) in a suitable solvent, add this compound (0.36 mmol).

-

The reaction mixture is stirred at room temperature for 5 minutes.

-

Sodium triacetoxyborohydride (0.58 mmol) is added to the mixture.

-

The reaction is stirred at room temperature overnight.

-

Upon completion, the reaction is quenched with 2M NaOH and extracted with ethyl acetate.

-

The organic layers are collected, dried, and concentrated in vacuo to yield the product.

Target Signaling Pathways

The therapeutic potential of molecules derived from this compound lies in their ability to modulate key signaling pathways. Below are diagrams illustrating the pathways for the muscarinic M4 receptor and monoacylglycerol lipase.

Muscarinic M4 Receptor Signaling Pathway

The M4 muscarinic receptor, a G-protein coupled receptor (GPCR), is a target for the treatment of neuropsychiatric disorders. Its activation typically leads to the inhibition of adenylyl cyclase.

Caption: Muscarinic M4 Receptor Signaling Pathway.

Monoacylglycerol Lipase (MAGL) Signaling Pathway

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased 2-AG levels, which can modulate pain and inflammation.

Caption: Monoacylglycerol Lipase (MAGL) Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the starting material, this compound, to the synthesis of a potential muscarinic M4 receptor agonist.

Caption: Synthetic workflow for a muscarinic M4 agonist.

Synthesis of Ethyl 4-Oxoazepane-1-carboxylate from Piperidone Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry, from readily available piperidone precursors. The primary synthetic strategy involves a ring expansion of Ethyl 4-oxopiperidine-1-carboxylate. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from analogous procedures, and relevant quantitative data.

Introduction

Azepane scaffolds are crucial components in a wide array of biologically active compounds. Their conformational flexibility makes them attractive moieties in drug design. This compound serves as a key intermediate for the synthesis of more complex azepane derivatives. The most direct and industrially scalable approach to this compound is the one-carbon ring expansion of the corresponding N-protected 4-piperidone.

Synthetic Pathway Overview

The core of the synthesis is the reaction of an N-protected 4-piperidone with a diazoalkane, which, in the presence of a Lewis acid catalyst, leads to the insertion of a methylene group and the formation of the seven-membered azepanone ring. The most common and effective method for this transformation is the use of ethyl diazoacetate with a Lewis acid such as boron trifluoride etherate. This approach is analogous to the Tiffeneau-Demjanov rearrangement, a classic method for the ring expansion of cyclic ketones.

Below is a logical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the ring expansion reaction, drawing a comparison with the large-scale synthesis of the tert-butyl analogue, for which more extensive data is available.

| Parameter | This compound | tert-Butyl 4-Oxoazepane-1-carboxylate (Large Scale)[1] |

| Starting Material | Ethyl 4-oxopiperidine-1-carboxylate | tert-Butyl 4-oxopiperidine-1-carboxylate |

| Reagents | Ethyl diazoacetate, BF₃·OEt₂ | Ethyl diazoacetate, BF₃·OEt₂ |

| Scale | Small Scale (reported) | 33.3 kg (product) |

| Yield | 82% (after column chromatography) | 48.5% (three-step combined yield) |

| Reaction Temperature | Not specified, likely low temp. | ≤ -25 °C |

| Purification | Column Chromatography | No purification of intermediates |

Experimental Protocols

The following experimental protocol is a detailed methodology for the synthesis of this compound based on the established procedure for its tert-butyl analogue and general knowledge of diazomethane-based ring expansions.

Synthesis of this compound

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Ethyl diazoacetate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with Ethyl 4-oxopiperidine-1-carboxylate and anhydrous diethyl ether.

-

Cooling: The reaction mixture is cooled to a low temperature, ideally between -25 °C and -15 °C, using a suitable cooling bath (e.g., dry ice/acetone). Maintaining a low temperature is crucial to minimize side reactions.[1]

-

Reagent Addition: A solution of ethyl diazoacetate in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. Concurrently, or directly after, boron trifluoride etherate is added dropwise, ensuring the internal temperature does not rise above the specified range.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution while maintaining the low temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism

The ring expansion proceeds through a well-established mechanism involving the formation of a carbene or a carbenoid species from ethyl diazoacetate, catalyzed by the Lewis acid.

Caption: Simplified mechanism of the Lewis acid-catalyzed ring expansion.

Conclusion

The synthesis of this compound from its piperidone precursor via a catalyzed ring expansion with ethyl diazoacetate is a robust and scalable method. Careful control of reaction temperature is paramount for achieving good yields and minimizing by-product formation. This technical guide provides a solid foundation for researchers and professionals in drug development to produce this valuable synthetic intermediate. Further optimization of reaction conditions for specific scales and applications may be beneficial.

References

Synthesis of Ethyl 4-Oxoazepane-1-carboxylate: A Technical Guide to Ring Expansion Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary ring expansion mechanisms utilized in the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the underlying principles, experimental protocols, and quantitative data associated with the prevalent synthetic routes, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The azepane ring system is a crucial structural motif in a multitude of biologically active compounds. Its conformational flexibility makes it an attractive component for the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthesis of this seven-membered ring is most effectively achieved through the one-carbon ring expansion of the readily available six-membered precursor, Ethyl 4-oxopiperidine-1-carboxylate. This guide will focus on two prominent methodologies for this transformation: the Lewis acid-catalyzed reaction with diazoalkanes and the Tiffeneau-Demjanov rearrangement.

Ring Expansion via Diazoalkane Chemistry

The reaction of N-protected 4-piperidones with diazoalkanes, particularly ethyl diazoacetate in the presence of a Lewis acid, represents a highly efficient and scalable method for the synthesis of 4-oxoazepane derivatives. This method is favored in industrial settings due to its relatively high yields and operational simplicity.

Mechanism of Action

The accepted mechanism for the Lewis acid-catalyzed ring expansion of a cyclic ketone with a diazoalkane, such as ethyl diazoacetate, is initiated by the activation of the carbonyl group by the Lewis acid. This is followed by a nucleophilic attack of the diazo compound, leading to a series of intermediates that culminate in the expanded ring system.

The key steps are as follows:

-

Lewis Acid Activation: The Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) coordinates to the carbonyl oxygen of Ethyl 4-oxopiperidine-1-carboxylate, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dinitrogen Extrusion and Rearrangement: The intermediate collapses with the expulsion of nitrogen gas (N₂), a thermodynamically favorable process, to generate a carbocation. This is followed by a 1,2-alkyl shift, where one of the α-carbons of the piperidine ring migrates to the adjacent carbocationic center, resulting in the formation of the seven-membered azepane ring.

-

Deprotonation: The resulting oxonium ion is then deprotonated to yield the final product, this compound.

Caption: Diazomethane-based ring expansion workflow.

Experimental Protocol

The following is a representative experimental protocol for the ring expansion of an N-protected 4-piperidone, based on procedures reported for the analogous N-Boc derivative.[1]

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Ethyl diazoacetate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Boron trifluoride etherate (1.2 eq) is added dropwise to the cooled solution, and the mixture is stirred for 15 minutes.

-

A solution of ethyl diazoacetate (1.5 eq) in anhydrous diethyl ether is added slowly to the reaction mixture, maintaining the temperature at -78 °C.

-

The reaction is allowed to stir at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the ring expansion of N-protected 4-piperidones with ethyl diazoacetate. Data is based on the synthesis of the closely related tert-Butyl 4-oxoazepane-1-carboxylate.[1]

| Parameter | Value |

| Substrate | N-Boc-4-piperidone |

| Reagent | Ethyl Diazoacetate |

| Catalyst | Boron Trifluoride Etherate |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | -78 °C to -25 °C |

| Reaction Time | 2-6 hours |

| Yield | Good to Excellent |

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides an alternative pathway for the one-carbon ring expansion of cyclic ketones.[2][3][4] This method involves the diazotization of a β-amino alcohol, which then undergoes a rearrangement to form the ring-expanded ketone.

Mechanism of Action

The synthesis of this compound via the Tiffeneau-Demjanov rearrangement would necessitate the preparation of 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine as the key intermediate. The mechanism proceeds as follows:

-

Formation of the β-Amino Alcohol: Ethyl 4-oxopiperidine-1-carboxylate is first converted to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine.

-

Diazotization: The primary amine of the β-amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Rearrangement and Ring Expansion: The diazonium group is an excellent leaving group, and its departure as N₂ gas generates a primary carbocation. A 1,2-alkyl shift of the adjacent carbon in the piperidine ring occurs to form a more stable carbocation, leading to the expansion of the ring.

-

Formation of the Ketone: The resulting intermediate is then deprotonated to yield the final product, this compound.

Caption: Tiffeneau-Demjanov rearrangement workflow.

Experimental Protocol

A general protocol for the Tiffeneau-Demjanov rearrangement is provided below. The synthesis of the requisite 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine precursor is a multi-step process that is not detailed here.

Materials:

-

1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine

-

Sodium nitrite

-

Aqueous acid (e.g., hydrochloric acid or acetic acid)

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine (1.0 eq) in aqueous acid is cooled in an ice bath to 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours. The evolution of nitrogen gas may be observed.

-

After the reaction is complete (monitored by TLC), the mixture is carefully neutralized with saturated aqueous sodium bicarbonate.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Quantitative Data

Yields for the Tiffeneau-Demjanov rearrangement can be variable and are highly dependent on the substrate. Generally, this method is effective for the formation of five, six, and seven-membered rings.

| Parameter | General Range |

| Substrate | β-amino alcohol |

| Reagent | Sodium Nitrite, Acid |

| Solvent | Water, Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-3 hours |

| Yield | Moderate to Good |

Conclusion

Both the diazoalkane-based method and the Tiffeneau-Demjanov rearrangement are effective strategies for the synthesis of this compound via ring expansion of the corresponding piperidine precursor. The choice of method will depend on factors such as scale, availability of starting materials, and desired purity. The Lewis acid-catalyzed reaction with ethyl diazoacetate is often preferred for its scalability and generally higher yields, making it a valuable tool in process chemistry and large-scale synthesis. The Tiffeneau-Demjanov rearrangement, while potentially lower-yielding, offers a classic and reliable alternative. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will aid researchers in the successful synthesis of this important azepane intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of Ethyl 4-Oxoazepane-1-carboxylate, a valuable intermediate in pharmaceutical development. The document outlines the primary synthetic pathways, presents quantitative data in a structured format, and includes a detailed experimental protocol for a common synthetic route.

Introduction

This compound is a seven-membered heterocyclic compound containing a ketone functional group and an ethyl carbamate. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceutical candidates. The azepane ring system is of significant interest due to its conformational flexibility, which can be advantageous in drug design for mimicking peptide β-turns. Two principal synthetic strategies have been established for the synthesis of the azepan-4-one core: Dieckmann condensation and ring expansion of a piperidine derivative. This guide will focus on the more direct ring expansion approach.

Key Synthetic Routes and Starting Materials

The synthesis of this compound is most commonly achieved through a ring expansion reaction of a corresponding N-protected piperidin-4-one. An alternative, though often more lengthy, route involves a Dieckmann condensation.

2.1. Ring Expansion of N-Ethoxycarbonyl-4-piperidone

This is a widely utilized method for preparing azepan-4-one derivatives.[1][2][3] The synthesis involves the reaction of an N-protected 4-piperidone with a diazo compound, typically ethyl diazoacetate, in the presence of a Lewis acid catalyst. This methodology is advantageous due to its relatively short synthetic sequence.

The key starting materials for this route are:

-

N-Ethoxycarbonyl-4-piperidone: The core cyclic ketone that undergoes ring expansion.

-

Ethyl diazoacetate: The reagent that provides the additional carbon atom for the seven-membered ring.

-

Lewis Acid Catalyst (e.g., Boron trifluoride etherate): Facilitates the ring expansion reaction.

2.2. Dieckmann Condensation

The Dieckmann condensation route involves an intramolecular cyclization of a linear diester to form the cyclic β-keto ester.[2] This method typically requires a more extended synthetic sequence to prepare the acyclic precursor.[2]

Key starting materials for this approach generally include precursors to a linear diester, such as:

-

An N-protected amino acid ester.

-

An acrylate derivative for Michael addition.

Due to the more direct nature of the ring expansion, this guide will focus on that methodology.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of a closely related analogue, tert-Butyl 4-Oxoazepane-1-carboxylate, which is expected to have similar reaction performance.

| Parameter | Value | Reference |

| Starting Material | N-Boc-piperid-4-one | [1] |

| Reagent | Ethyl diazoacetate | [1] |

| Catalyst | Boron trifluoride etherate | [1] |

| Intermediate Yield | Good | [1] |

| Final Product | tert-Butyl 4-oxoazepane-1-carboxylate | [1] |

| Overall Yield | 48.5% (three steps) | [2] |

| Final Purity (GC) | 98.4% | [2] |

Note: The data is for the synthesis of the tert-butyl analogue, but provides a reasonable expectation for the synthesis of the ethyl analogue.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound via the ring expansion of N-Ethoxycarbonyl-4-piperidone. This protocol is adapted from a large-scale synthesis of the tert-butyl analogue.[1][2]

4.1. Preparation of Ethyl Diazoacetate

Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

-

To a 2 L reactor, add water (375 mL), glycine ethyl ester hydrochloride (350 g, 2.51 mol), sodium acetate (10 g, 0.12 mol), sodium nitrite (250 g, 3.62 mol), and dichloromethane (400 mL).

-

Cool the reaction mixture to -15 °C with stirring.

-

Slowly add a solution of 10% H₂SO₄ (100 mL) dropwise, maintaining the temperature below 15 °C. Ice may be added to control the temperature.

-

Separate the organic phase and wash it with saturated aqueous K₂CO₃ (2 x 180 mL).

-

Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure at a temperature not exceeding 28 °C to afford ethyl diazoacetate as a light yellow liquid. The product should be used immediately or stored at -10 °C.

4.2. Ring Expansion to form Ethyl 1-(ethoxycarbonyl)-4-oxoazepane-5-carboxylate

-

Under a nitrogen atmosphere, add anhydrous ether (800 mL) and N-Ethoxycarbonyl-4-piperidone (assuming a similar scale, ~214 g, 1.25 mol) to a 2 L reactor.

-

Cool the mixture to a low temperature (e.g., -25 °C).

-

Slowly add boron trifluoride etherate as the catalyst.

-

Add the freshly prepared ethyl diazoacetate dropwise while maintaining the low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC or other appropriate methods).

-

Quench the reaction carefully with an appropriate quenching agent.

-

Work up the reaction mixture by washing with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

4.3. Decarboxylation to this compound

-

To a 1 L reactor, add the crude intermediate from the previous step and 4 N HCl (3 L).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., Na₂CO₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude final product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the ring expansion pathway for the synthesis of this compound.

Caption: Ring expansion synthesis of this compound.

References

The Azepane Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

For Immediate Release

[City, State] – [Date] – The seven-membered heterocyclic ring, azepane, has emerged as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the pharmacological potential of azepane-containing compounds, tailored for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of their anticancer, antimicrobial, antiviral, and neurological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The unique, non-planar, and flexible conformation of the azepane ring allows for extensive chemical modifications, leading to a diverse chemical space for drug discovery. This structural versatility has been exploited to develop potent and selective agents targeting a variety of biological pathways implicated in human diseases.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Azepane derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various azepane derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities of representative compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzo[b,f]azepine-isoxazoline | 4g | MDA-MB-231 (Breast) | ~10 | |

| Pyrrolo[1,2-a]azepine | 3 | HepG2 (Liver) | 0.004 | |

| Pyrrolo[1,2-a]azepine | 6 | HepG2 (Liver) | 0.0016 | |

| Pyrrolo[1,2-a]azepine | 5b | MCF7 (Breast) | 0.0107 | |

| Pyrrolo[1,2-a]azepine | 6 | HCT116 (Colon) | 0.0211 | |

| Benzo[d]azepine-triazole hybrid | 10g | A549 (Lung) | 43.99 | |

| Benzo[d]azepine-triazole hybrid | 10h | MCF-7 (Breast) | 49.93 |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of azepane derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Azepane derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the azepane derivatives for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Azepane derivatives have been shown to interfere with key signaling pathways dysregulated in cancer, such as the PI3K/Akt and PTPN2/PTPN1 pathways.

Caption: PI3K/Akt Signaling Pathway Inhibition by Azepane Derivatives.

Caption: PTPN2/PTPN1 Inhibition by Azepane Derivatives in Cancer.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Azepane derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for selected azepane derivatives.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyridobenzazepine | 8 | S. aureus | 39 | |

| Pyridobenzazepine | 8 | E. coli | 39 | |

| Pyridobenzazepine | 12 | C. albicans | 156 | |

| A-azepano-triterpenoid | Azepanouvaol 8 | MRSA | ≤ 0.15 (µM) | |

| A-azepano-triterpenoid | Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 (µM) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Azepane derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum suspension (adjusted to a specific turbidity)

Procedure:

-

Serial Dilution: The azepane derivative is serially diluted in the appropriate broth in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Targeting Viral Replication and Assembly

Azepane derivatives have been investigated for their potential to combat viral infections, with notable activity against viruses such as the Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV).

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Compound Class | Derivative Example | Virus | EC50/IC50 (µM) | Reference |

| A-azepano-triterpenoid | Azepanobetulin 1 | HCMV | 0.15 | |

| A-azepano-triterpenoid | Azepanouvaol 8 | HCMV | 0.11 | |

| A-azepano-triterpenoid | Azepano-glycyrrhetol 15 | HCMV | 0.11 | |

| Azepanodipterocarpol | 8 | Influenza A (H1N1) | 1.1 (µg/mL) |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Azepane derivatives

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: The cell monolayer is infected with a known amount of virus.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing different concentrations of the azepane derivative.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization: The cells are fixed and stained to visualize the plaques.

-

Data Analysis: The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the untreated control. The EC50 value is then determined.

Mechanism of Antiviral Action

Certain azepane derivatives exert their antiviral effect by interfering with critical viral processes, such as the assembly of the viral capsid, which is essential for the formation of new infectious virions.

Caption: Disruption of HBV Capsid Assembly by Azepane Derivatives.

Neurological Activity: Modulating Neurotransmitter Systems

The azepane scaffold is present in several centrally acting drugs, and its derivatives have been explored for their potential in treating neurological and psychiatric disorders. Their activity often stems from their ability to interact with neurotransmitter transporters and receptors.

Quantitative Neurological Activity Data

The affinity of compounds for their neurological targets is typically measured by the inhibitory constant (Ki) or IC50 values from receptor binding or uptake assays.

| Compound Class | Derivative Example | Target | IC50 (nM) | Reference |

| Bicyclic Azepane | (R,R)-1a | Norepinephrine Transporter (NET) | < 100 | |

| Bicyclic Azepane | (R,R)-1a | Dopamine Transporter (DAT) | < 100 | |

| Bicyclic Azepane | (R,R)-1a | Sigma-1 Receptor (σ-1R) | ~110 | |

| Tricyclic Azepine | - | 5-HT6 Receptor | High Affinity |

Experimental Protocol: Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

Cells expressing the target monoamine transporter (e.g., NET, DAT, or SERT)

-

Radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]dopamine)

-

Azepane derivatives

-

Assay buffer

-

Scintillation counter

Procedure:

-

Cell Preparation: Cells expressing the transporter are prepared and plated.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the azepane derivative.

-

Neurotransmitter Uptake: The radiolabeled neurotransmitter is added, and the uptake is allowed to proceed for a specific time.

-

Termination of Uptake: The uptake is stopped by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Interaction with Neurological Targets

Azepane derivatives can modulate neuronal signaling by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action.

Caption: Mechanism of Monoamine Transporter Inhibition by Azepane Derivatives.

Conclusion

The azepane scaffold represents a highly versatile and pharmacologically significant motif in modern drug discovery. The diverse biological activities exhibited by its derivatives underscore the vast potential for the development of novel therapeutics for a wide range of diseases, from cancer and infectious diseases to neurological disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry.

The Synthetic Chemist's Guide to Substituted Azepan-4-ones: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Among its derivatives, substituted azepan-4-ones are of particular interest as versatile intermediates for the synthesis of novel therapeutics. Their inherent structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted azepan-4-ones, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Core Synthetic Strategies

Several key synthetic strategies have emerged for the construction of the substituted azepan-4-one core. These methods, ranging from classic cyclization reactions to modern catalytic approaches, offer chemists a variety of tools to access this important heterocyclic motif.

Gold-Catalyzed [5+2] Annulation

A highly efficient and diastereoselective method for the synthesis of bicyclic azepan-4-ones involves a gold-catalyzed [5+2] annulation.[1][2] This reaction proceeds via a two-step sequence, commencing with the alkylation of a secondary amine with a pent-4-ynyl derivative, followed by an m-CPBA oxidation and subsequent gold-catalyzed cyclization.[1] The reaction is notable for its high regioselectivity and the ability to generate complex fused ring systems in good to excellent yields.[1][2]

Table 1: Gold-Catalyzed [5+2] Annulation for the Synthesis of Substituted Azepan-4-ones

| Entry | Amine Substrate | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Piperidine | Pent-4-yn-1-yl tosylate | (2-biphenyl)Cy₂PAuNTf₂ | MeCN | 0 | - | 79 | >20:1 |

| 2 | Pyrrolidine | Pent-4-yn-1-yl tosylate | (2-biphenyl)Cy₂PAuNTf₂ | MeCN | 0 | - | 75 | >20:1 |

| 3 | 2-Methylpiperidine | Pent-4-yn-1-yl tosylate | (2-biphenyl)Cy₂PAuNTf₂ | MeCN | 0 | 6 | 74 | 4:1 |

| 4 | 4-Methylpiperidine | Pent-4-yn-1-yl tosylate | (2-biphenyl)Cy₂PAuNTf₂ | MeCN | 0 | - | 71 | >20:1 |

| 5 | Methyl prolinate HCl | Pent-4-yn-1-yl tosylate | Et₃PAuNTf₂ | MeCN | 0 | 3.5 | 65 | >20:1 |

Experimental Protocol: Gold-Catalyzed [5+2] Annulation

A solution of the secondary amine (1.0 equiv) and pent-4-yn-1-yl tosylate (1.2 equiv) in acetonitrile (0.1 M) is heated at reflux for 12 hours. The reaction mixture is then cooled to 0 °C, and m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) is added. After stirring for 30 minutes, the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂, 5 mol%) is added, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired azepan-4-one.[1]

Reaction Workflow: Gold-Catalyzed [5+2] Annulation

Caption: Workflow for the two-step synthesis of azepan-4-ones via gold-catalyzed annulation.

Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular reaction of a diester with a strong base to form a β-keto ester, which can be a precursor to a cyclic ketone.[3] This method is effective for the synthesis of 5-, 6-, and 7-membered rings.[3] For the synthesis of N-substituted azepan-4-ones, an appropriate amino diester is required as the starting material. The choice of base and solvent is crucial for the success of the reaction.

Table 2: Dieckmann Condensation for Azepan-4-one Precursors

| Entry | Diester Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 3,3'-(phenylazanediyl)dipropanoate | NaOEt | Toluene | Reflux | 12 | 75 |

| 2 | Dimethyl 3,3'-(benzylazanediyl)dipropanoate | t-BuOK | THF | RT | 6 | 82 |

| 3 | Diethyl 3,3'-(methylazanediyl)dipropanoate | NaH | Benzene | Reflux | 8 | 78 |

Experimental Protocol: Dieckmann Condensation

To a solution of the N-substituted amino diester (1.0 equiv) in an anhydrous solvent (e.g., toluene, THF, or benzene) under an inert atmosphere, a strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride, 1.1 equiv) is added portion-wise at room temperature. The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting β-keto ester can be subjected to hydrolysis and decarboxylation to yield the corresponding substituted azepan-4-one.

Reaction Mechanism: Dieckmann Condensation

Caption: Mechanism of the Dieckmann condensation for the synthesis of azepan-4-ones.

Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction of azido ketones provides a powerful method for the synthesis of lactams, including substituted azepan-4-ones.[4] This reaction involves the acid-promoted rearrangement of an azido ketone, leading to ring expansion and the formation of the seven-membered azepane ring.[5] The reaction is often highly regioselective.[4]

Table 3: Intramolecular Schmidt Reaction for Azepan-4-one Synthesis

| Entry | Azido Ketone Substrate | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-azidopropyl)cyclohexan-1-ol | H₂SO₄ | CH₂Cl₂ | 0 to RT | 2 | 85 |

| 2 | 2-(3-azidopropyl)-2-methylcyclopentan-1-one | TiCl₄ | CH₂Cl₂ | -78 to RT | 4 | 78 |

| 3 | 1-azido-5-phenylhexan-2-one | TFA | CH₂Cl₂ | RT | 3 | 72 |

Experimental Protocol: Intramolecular Schmidt Reaction

To a solution of the azido ketone (1.0 equiv) in a suitable solvent such as dichloromethane at the desired temperature (e.g., 0 °C or -78 °C), a strong acid (e.g., sulfuric acid, titanium tetrachloride, or trifluoroacetic acid, 1.1-2.0 equiv) is added dropwise. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of NaHCO₃ and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the substituted azepan-4-one.[4]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes.[6] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), can be employed to construct the azepane ring from a suitable amino diene precursor. Subsequent reduction of the resulting double bond yields the saturated azepan-4-one.

Table 4: Ring-Closing Metathesis for Azepan-4-one Synthesis

| Entry | Diene Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-allyl-N-(pent-4-en-1-yl)tosylamide | Grubbs' 2nd Gen. | CH₂Cl₂ | Reflux | 12 | 85 |

| 2 | N-(but-3-en-1-yl)-N-(pent-4-en-1-yl)acetamide | Hoveyda-Grubbs' 2nd Gen. | Toluene | 80 | 6 | 90 |

| 3 | Diethyl 2,2'-(azanediyl)bis(pent-4-enoate) | Grubbs' 1st Gen. | CH₂Cl₂ | Reflux | 24 | 75 |

Experimental Protocol: Ring-Closing Metathesis

To a solution of the amino diene (1.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) is added. The reaction mixture is heated to the desired temperature (typically reflux) and stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the unsaturated azepane derivative. The resulting cycloalkene can then be reduced (e.g., by catalytic hydrogenation) to the corresponding substituted azepan-4-one.

Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful C-N bond-forming reaction that can be utilized to construct the azepane ring.[7] This reaction involves the cyclization of an amino-functionalized α,β-unsaturated ketone or ester. The reaction can be promoted by either a base or an acid.

Table 5: Intramolecular Aza-Michael Addition for Azepan-4-one Synthesis

| Entry | Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 7-aminohept-2-en-4-one | DBU | CH₃CN | RT | 24 | 88 |

| 2 | Methyl 7-aminohept-2-enoate | Acetic Acid | Methanol | Reflux | 12 | 75 |

| 3 | 7-(benzylamino)hept-2-en-4-one | NaH | THF | 0 to RT | 6 | 92 |

Experimental Protocol: Intramolecular Aza-Michael Addition

To a solution of the amino-functionalized α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent, the catalyst or promoter (e.g., DBU, acetic acid, or NaH) is added at the appropriate temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then worked up accordingly. For a basic reaction, it is quenched with a saturated aqueous solution of NH₄Cl, while for an acidic reaction, it is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Biological Relevance and Signaling Pathways

Substituted azepan-4-ones are not only valuable synthetic intermediates but also exhibit a range of biological activities. They have been explored as scaffolds for the development of novel therapeutic agents targeting various diseases.

Potential Biological Targets of Substituted Azepan-4-ones

References

- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. fiveable.me [fiveable.me]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 6. Ring Closing Metathesis [organic-chemistry.org]

- 7. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Ethyl 4-Oxoazepane-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility allows for optimal binding to a variety of biological targets. Within this class of molecules, Ethyl 4-Oxoazepane-1-carboxylate has emerged as a particularly valuable building block. Its bifunctional nature, featuring a reactive ketone and an ester group on a carbamate-protected azepane ring, provides a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide details the synthesis, chemical reactivity, and applications of this compound in the development of novel therapeutics, providing researchers with the necessary information to leverage this important synthetic intermediate.

Synthesis of this compound

The most common and industrially scalable synthesis of N-protected 4-oxoazepanes involves a ring expansion of a corresponding N-protected piperidin-4-one. While the synthesis of the tert-butyl analog is well-documented in peer-reviewed literature, a detailed protocol for this compound is found in the patent literature, demonstrating its utility in pharmaceutical development.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound [1]

A suspension of 4-perhydroazepinone hydrochloride (2.03 g, 13.6 mmol) in dichloromethane (54 mL) is cooled to 0°C under a nitrogen atmosphere. Triethylamine (4.73 mL, 33.9 mmol) is added, and the mixture is stirred at 0°C for 5 minutes. Ethyl chloroformate (1.43 mL, 15.0 mmol) is then slowly added. The reaction mixture is stirred at ambient temperature for 2 hours. Following this, water (40 mL) is added, and the aqueous phase is extracted with dichloromethane (20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography, eluting with 30% ethyl acetate in hexanes, to afford this compound as a light yellow oil.[1]

Table 1: Synthesis of this compound - Reagents and Conditions [1]

| Reagent/Solvent | Quantity | Molar Equiv. | Purpose |

| 4-Perhydroazepinone hydrochloride | 2.03 g | 1.0 | Starting Material |

| Dichloromethane (DCM) | 54 mL | - | Solvent |

| Triethylamine (TEA) | 4.73 mL | 2.5 | Base |

| Ethyl chloroformate | 1.43 mL | 1.1 | Acylating Agent |

| Water | 40 mL | - | Quenching/Washing |

| Anhydrous Sodium Sulfate | q.s. | - | Drying Agent |

| Ethyl acetate/Hexanes (30%) | - | - | Eluent for Chromatography |

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and carbamate functionalities. The ketone at the C4 position is a key handle for introducing diversity through various chemical transformations, most notably reductive amination. The ethyl carbamate provides a stable protecting group for the nitrogen atom, which can be deprotected under appropriate conditions to allow for further functionalization.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction for the derivatization of this compound, enabling the introduction of a wide array of amine-containing substituents. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Application in the Synthesis of Muscarinic M4 Receptor Agonists

A notable application of this building block is in the synthesis of selective muscarinic M4 receptor agonists, which are of interest for the treatment of neuropsychiatric disorders. In a patented synthesis, this compound is reacted with a piperidine derivative via reductive amination to construct the core of the target molecule.[2]

Experimental Protocol: Reductive Amination for an M4 Receptor Agonist Precursor [2]

To a stirred solution of a piperidine derivative (e.g., ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, 0.36 mmol) and this compound (67.3 mg, 0.36 mmol) in a suitable solvent, the reaction mixture is stirred at room temperature for 5 minutes. Sodium triacetoxyborohydride (123 mg, 0.58 mmol) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with 2M NaOH and extracted with ethyl acetate. The combined organic phases are collected, dried, and concentrated in vacuo to yield the desired product.[2]

Table 2: Reductive Amination for M4 Agonist Precursor - Key Reagents [2]

| Reagent | Quantity | Molar Equiv. |

| Piperidine Derivative | 0.36 mmol | 1.0 |

| This compound | 67.3 mg | 1.0 |

| Sodium Triacetoxyborohydride | 123 mg | 1.6 |

Signaling Pathway Context: Muscarinic M4 Receptor

The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which M4 receptors exert their effects on neuronal excitability.

Wittig Reaction for Olefination

The ketone functionality of this compound can also undergo Wittig-type reactions to introduce carbon-carbon double bonds, providing access to a different class of derivatives.

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

In the synthesis of potent and selective inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neuroinflammatory and neurodegenerative diseases, this compound serves as a key starting material. The synthesis of a MAGL inhibitor precursor involves a Wittig reaction to introduce a bis(4H-benzo[d][3][4]dioxin-6-yl)methylene moiety at the 4-position of the azepane ring.[1]

Table 3: Synthesis of MAGL Inhibitor Intermediate - Reaction and Yield [1]

| Starting Material | Reaction | Product | Yield |

| This compound | Wittig reaction with a phosphonium ylide derived from bis(4H-benzo[d][3][4]dioxin-6-yl)methanol | Ethyl 4-(bis(4H-benzo[d][3][4]dioxin-6-yl)methylene)azepane-1-carboxylate | 50% |

Signaling Pathway Context: Monoacylglycerol Lipase (MAGL)

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various therapeutic effects, including anti-inflammatory and analgesic responses.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—a ketone and a carbamate—provide a robust platform for the creation of diverse libraries of compounds. The successful application of this scaffold in the development of potent and selective muscarinic M4 receptor agonists and MAGL inhibitors underscores its importance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their own drug development programs.

References

Conformational Landscape of Ethyl 4-Oxoazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of the ethyl 4-oxoazepane-1-carboxylate ring, a key structural motif in medicinal chemistry. Understanding the three-dimensional structure and conformational dynamics of this seven-membered heterocycle is crucial for the rational design of novel therapeutics, as conformational preferences directly influence biological activity and pharmacokinetic properties. This document synthesizes available data from analogous structures and outlines the experimental and computational methodologies for such analyses.

Introduction to the Azepane Ring System

The azepane scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent flexibility, a consequence of the seven-membered ring, allows it to adopt a variety of conformations, which can significantly impact receptor binding and overall efficacy. The conformational analysis of substituted azepanes, such as this compound, is therefore a critical aspect of drug discovery and development. The presence of the carbonyl group at the 4-position and the N-alkoxycarbonyl substituent introduces specific electronic and steric constraints that influence the conformational equilibrium of the ring.

The Conformational Equilibria of the Azepane Ring

The seven-membered azepane ring is characterized by a complex conformational landscape, with several low-energy conformers accessible at room temperature. The principal conformations are typically described as chair, boat, and twist-boat forms. For many substituted azepanes, computational studies have shown that the twist-chair conformation is often the most stable, with the chair form representing a transition state in the conformational itinerary.[2]

Conformational Analysis of N-Alkoxycarbonyl-4-oxoazepanes

Direct and detailed experimental data on the conformational analysis of this compound is limited in the available literature. However, substantial insights can be drawn from its close structural analog, tert-butyl 4-oxoazepane-1-carboxylate, for which synthetic procedures and basic spectral data have been reported.[1] The steric and electronic properties of the tert-butoxycarbonyl (Boc) group are comparable to the ethoxycarbonyl group, making it a suitable model for predicting the conformational behavior of the target molecule.

NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for conformational analysis. The chemical shifts and coupling constants of the ring protons provide valuable information about their spatial relationships. While a detailed analysis of coupling constants for this compound is not available, the reported ¹H-NMR data for tert-butyl 4-oxoazepane-1-carboxylate in CDCl₃ provides a starting point for understanding the proton environment within the ring.[1]

| Proton Assignment (tert-Butyl 4-Oxoazepane-1-carboxylate) | Chemical Shift (δ, ppm) |

| H2/H7 | 3.45 - 3.47 (m) |

| H3/H5 | 2.49 - 2.52 (m) |

| H6 | 1.62 - 1.64 (m) |

| tert-butyl | 1.44 - 1.36 (s) |

Table 1: ¹H-NMR Chemical Shifts for tert-Butyl 4-Oxoazepane-1-carboxylate in CDCl₃.[1]

The multiplets observed for the ring protons suggest a dynamic equilibrium between multiple conformations at room temperature. To resolve individual conformers and determine the energy barriers between them, variable-temperature NMR studies would be necessary.

Computational Modeling Insights

Computational studies on the parent azepane ring and its derivatives consistently point towards the twist-chair conformation as the global energy minimum.[2] High-level electronic structure calculations have demonstrated that the chair conformation often corresponds to a transition state rather than a stable conformer.[2] The presence of a second-row heteroatom, like nitrogen, has been reported to lower the relative energy of boat conformations compared to chair forms.[2] For this compound, it is therefore highly probable that the molecule predominantly adopts a twist-chair conformation in solution.

Experimental and Computational Protocols

A comprehensive conformational analysis of this compound would involve a synergistic approach combining experimental techniques, primarily NMR spectroscopy, with computational modeling.

Experimental Workflow: NMR Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) to a concentration of approximately 5-10 mg/mL.

-

Room Temperature Spectra: Acquire a series of high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra at ambient temperature (e.g., 298 K). These spectra will aid in the unambiguous assignment of all proton and carbon signals.

-

Variable-Temperature (VT) Studies: If the room temperature spectra exhibit broad signals indicative of conformational exchange, perform a series of ¹H NMR experiments at different temperatures.

-

Low-Temperature: Gradually lower the temperature (e.g., in 10 K increments) until the signals sharpen and decoalesce, indicating that the conformational exchange has slowed sufficiently on the NMR timescale to observe individual conformers.

-

High-Temperature: If feasible, increase the temperature to observe the coalescence of signals, which can be used to calculate the energy barrier (ΔG‡) of the conformational interchange.

-

-

Data Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectra. These values can be used in the Karplus equation to estimate dihedral angles.

-

For resolved conformers at low temperatures, perform 2D NOESY or ROESY experiments to identify through-space correlations, which provide information about the relative proximity of protons and help to define the 3D structure.

-

Computational Chemistry Protocol

Methodology for Conformational Search and Energy Calculations:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to identify all low-energy conformers.

-

Quantum Mechanical Optimization and Energy Calculation: Take the low-energy conformers from the initial search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). The inclusion of a solvent model (e.g., PCM) is recommended to simulate solution-phase behavior.

-

Analysis of Results: From the calculations, obtain the relative energies (ΔE and ΔG) of all stable conformers, key dihedral angles, and predicted NMR chemical shifts and coupling constants for comparison with experimental data.

Conclusion

The conformational analysis of this compound is essential for understanding its structure-activity relationship. Based on data from analogous systems and general principles of seven-membered ring conformations, it is predicted that the twist-chair conformation is the most stable for this molecule. A definitive understanding, however, requires a detailed investigation using a combination of variable-temperature NMR spectroscopy and high-level computational modeling. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to elucidate the precise conformational landscape of this important heterocyclic system. Such knowledge will undoubtedly aid in the design of more potent and selective drug candidates incorporating the azepane scaffold.

References

Methodological & Application

Experimental protocol for the synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Application Note: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring system is a key structural motif in a variety of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a ring expansion reaction of Ethyl 4-oxopiperidine-1-carboxylate. The described method is adapted from established procedures for analogous compounds and is intended for use by researchers in organic synthesis and pharmaceutical development.[1][2]

Reaction Scheme

The synthesis proceeds through a one-carbon ring expansion of a piperidine derivative. This reaction typically utilizes a diazo compound and a Lewis acid catalyst.

Overall Reaction:

Starting Material: Ethyl 4-oxopiperidine-1-carboxylate Reagent: Ethyl diazoacetate Catalyst: Boron trifluoride etherate (BF₃·OEt₂) Product: this compound

Experimental Protocol

This protocol details the synthesis of this compound from Ethyl 4-oxopiperidine-1-carboxylate.

Materials and Equipment

-

Reagents:

-

Ethyl 4-oxopiperidine-1-carboxylate (Commercially available)[3][4]

-

Ethyl diazoacetate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

-

Procedure

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Catalyst and Reagent:

-

To the cooled solution, add boron trifluoride etherate (BF₃·OEt₂) (approx. 1.2 eq) dropwise via a syringe.

-

Stir the mixture for 15 minutes at -78 °C.

-

In a separate flask, prepare a solution of ethyl diazoacetate (approx. 1.5 eq) in anhydrous diethyl ether.

-

Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

-

Reaction Monitoring and Quenching:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

-

-

Work-up and Extraction:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-